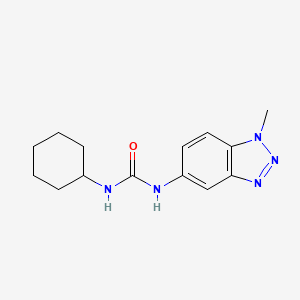
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that has been developed through a series of chemical reactions and has been found to exhibit several interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol is not fully understood. However, it has been suggested that the compound exerts its effects through the inhibition of several signaling pathways that are involved in inflammation and cancer progression. It has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of several genes that are important in inflammation and cancer.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been reported in scientific studies. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro and in vivo. It has also been found to increase the levels of antioxidant enzymes, such as SOD and CAT, in cells and tissues. Additionally, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol in lab experiments include its high potency and specificity for inhibiting the activity of NF-κB. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
Several future directions for the investigation of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been suggested. These include further investigation of its mechanism of action, as well as its potential therapeutic applications in other disease contexts, such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for the compound could facilitate its use in future research.
Synthesemethoden
The synthesis of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol involves a multi-step process that requires the use of several chemical reagents and catalysts. The initial step involves the reaction of 5-methyl-4-phenoxy-1H-pyrazole-3-carbaldehyde with 2,3-dihydroxybenzoic acid in the presence of a base catalyst. This reaction yields an intermediate product, which is then further reacted with a series of reagents to produce the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been investigated in several scientific studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-16(22-10-5-3-2-4-6-10)13(18-17-9)11-7-8-12(19)15(21)14(11)20/h2-8,19-21H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXOQCAGGZICSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C(=C(C=C2)O)O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

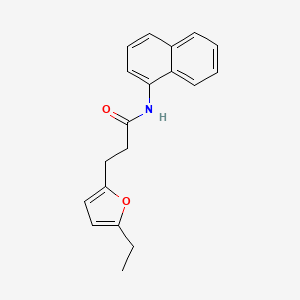
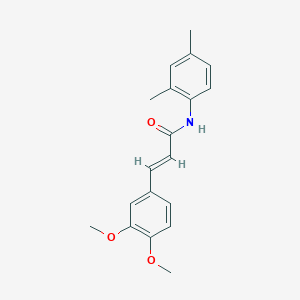
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
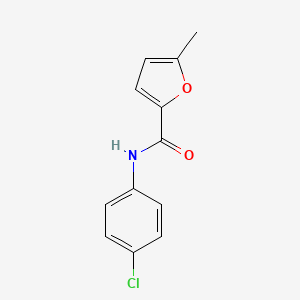
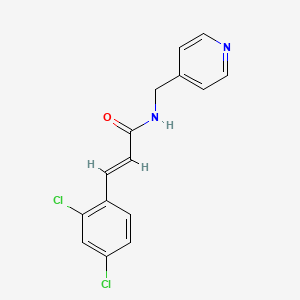

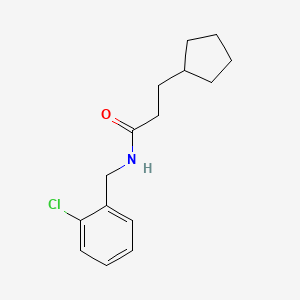
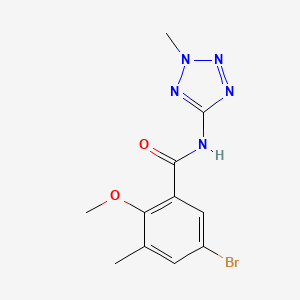
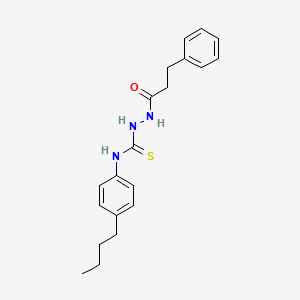
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)
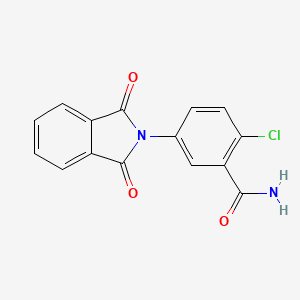
![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
